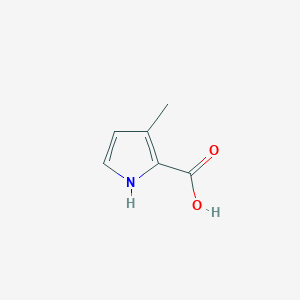

3-methyl-1H-pyrrole-2-carboxylic Acid

Description

3-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 90724-57-5) is a pyrrole derivative featuring a methyl group at position 3 and a carboxylic acid moiety at position 2 of the heterocyclic ring. Pyrrole derivatives are pivotal in medicinal chemistry due to their diverse bioactivities, including antitumor and kinase inhibitory properties . The compound's crystal structure reveals hydrogen-bonded dimers (R₂²(10) motif) and chains stabilized by O–H⋯O interactions, influencing its solid-state behavior .

Properties

IUPAC Name |

3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVHOQIKHMTVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427988 | |

| Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90724-57-5 | |

| Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-1H-pyrrole-2-carboxylic Acid can be synthesized through several methods. One common approach involves the cyclization of α,β-unsaturated carbonyl compounds with tosylmethyl isocyanide and sodium hydride . Another method includes the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring .

Industrial Production Methods

In industrial settings, pyrroles, including this compound, can be produced by passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures (around 400°C) . This method allows for large-scale production and is commonly used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole-2-carboxaldehyde derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed.

Major Products

The major products formed from these reactions include pyrrole-2-carboxaldehyde, pyrrole-2-carboxylic acid derivatives, and various substituted pyrroles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the pyrrole structure exhibit antimicrobial properties. Studies have shown that derivatives of 3-methyl-1H-pyrrole-2-carboxylic acid can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory effects. It has been tested for its ability to reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

The unique structure of this compound allows it to interact with biological systems effectively. Preliminary studies have explored its use as a pesticide or herbicide, demonstrating efficacy against certain pests while being less harmful to beneficial insects .

Materials Science

Polymer Synthesis

this compound can be utilized in synthesizing novel polymers. Its incorporation into polymer matrices has been studied for improving mechanical properties and thermal stability, which could lead to advancements in material science applications .

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth |

| Anti-inflammatory drugs | Reduction of inflammatory markers | |

| Agricultural Science | Pesticide development | Efficacy against pests |

| Materials Science | Polymer synthesis | Improved mechanical properties |

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development . -

Polymer Enhancement Research

In a study reported by Materials Science & Engineering, researchers synthesized a polymer incorporating this compound. The resulting material demonstrated enhanced tensile strength and thermal resistance compared to conventional polymers, indicating its utility in high-performance applications .

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrrole-2-carboxylic Acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as proteases, by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Variations at Position 4

Key Derivatives :

- 4-(Trifluoromethylbenzyl)-3-methyl-1H-pyrrole-2-carboxylic acid (183): Incorporates a lipophilic trifluoromethylbenzyl group at position 4, increasing molecular weight (MW: 284.2 vs.

- 4-(Isoquinolin-8-ylmethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (221): The isoquinoline substituent introduces aromatic π-stacking capabilities, which may improve binding to biological targets .

Table 1: Position 4-Substituted Analogues

Substituent Variations at Position 5

Key Derivatives :

Table 2: Position 5-Substituted Analogues

| Compound ID | Substituent at Position 5 | Molecular Weight | Predicted Boiling Point (°C) |

|---|---|---|---|

| 2091559-86-1 | 4-Fluorophenyl | 219.21 | 427.9 |

| 2106575-50-0 | 5-Fluoro-2-methoxyphenyl | 249.24 | N/A |

Halogen vs. Methyl Substitutions

- MW: 145.55 .

- 3-Cyano-1H-pyrrole-2-carboxylic acid (CAS: 7126-56-9): The cyano group introduces strong electron-withdrawing effects, lowering pKa compared to the methyl analogue. Safety data indicate oral toxicity (H302) and skin irritation (H315) .

Functional Group Modifications

- Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8) : Esterification of the carboxylic acid reduces polarity, improving membrane permeability but decreasing aqueous solubility .

Key Research Findings

- Synthetic Yields: Derivatives like 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (210) are synthesized in high yields (78%) via palladium-catalyzed coupling, demonstrating robust methodologies for functionalization .

- Purity and Characterization : While many analogues (e.g., 209, 254) lack full characterization, compounds like 208 show high LCMS purity (99.45%) and detailed NMR data, underscoring variability in analytical rigor .

- Safety Profiles: 3-Cyano-1H-pyrrole-2-carboxylic acid exhibits notable hazards (H302, H315), whereas the parent compound’s safety data remain less documented, highlighting the need for comprehensive toxicological studies .

Biological Activity

3-Methyl-1H-pyrrole-2-carboxylic acid (3-MPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-MPCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-MPCA is C₆H₇NO₂, with a molecular weight of 127.13 g/mol. Its structure features a pyrrole ring substituted with a methyl group and a carboxylic acid group, which contributes to its reactivity and biological properties.

Synthesis of 3-MPCA

The synthesis of 3-MPCA typically involves multi-step organic reactions. For instance, one method includes the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate followed by hydrolysis to yield the acid form . This compound serves as a versatile building block in medicinal chemistry, particularly for the development of antibacterial agents.

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxylic acids exhibit significant antimicrobial properties. A study highlighted that compounds derived from pyrrole scaffolds demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL . This suggests that 3-MPCA and its derivatives could be effective in treating drug-resistant tuberculosis.

Antitumor Properties

The antitumor potential of compounds containing the pyrrole moiety has also been investigated. For example, derivatives of pyrrole-2-carboxylic acids have shown promising activity against various cancer cell lines, including A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 µmol/L . These findings indicate that modifications to the pyrrole structure can enhance antitumor efficacy.

The biological activity of 3-MPCA may be attributed to its ability to inhibit specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, studies have suggested that pyrrole derivatives can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . This inhibition can lead to cell death in susceptible bacteria.

Study on Antitubercular Activity

A comprehensive study focused on the design and synthesis of pyrrole-2-carboxamide derivatives demonstrated their effectiveness against M. tuberculosis. The research utilized structure–activity relationship (SAR) studies to optimize compounds for better potency and reduced toxicity. Notably, some compounds exhibited low cytotoxicity with IC50 values greater than 64 µg/mL while maintaining high antimicrobial activity .

| Compound ID | MIC (μg/mL) | IC50 (μg/mL) | Target |

|---|---|---|---|

| Compound 32 | <0.016 | >64 | MmpL3 |

| Compound 5 | 1 | <10 | DNA gyrase |

Anticancer Activity Evaluation

In another study, a series of pyrrole-based compounds were synthesized and evaluated for their anticancer properties across various human carcinoma cell lines. The results indicated that certain modifications to the pyrrole structure significantly enhanced the antitumor activity, suggesting potential pathways for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.